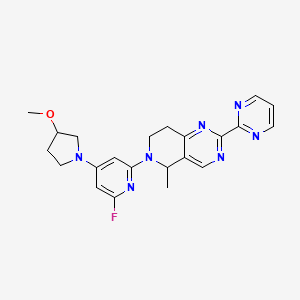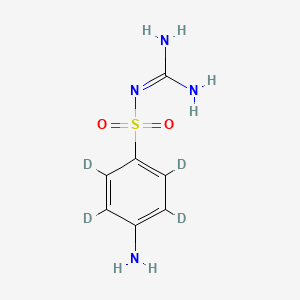
1,3-Dimethyl pseudouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl pseudouridine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl pseudouridine can be synthesized using a semi-enzymatic synthetic route. This involves using adenosine-5’-monophosphate and uracil as the starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase .
Industrial Production Methods: The industrial production methods for this compound are not extensively documented. the semi-enzymatic approach mentioned above can be scaled up for industrial purposes.
化学反应分析
Types of Reactions: 1,3-Dimethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
1,3-Dimethyl pseudouridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the structure and function of RNA.
Industry: It is used in the production of nucleoside analogues for various applications
作用机制
1,3-Dimethyl pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include:
DNA Synthesis Inhibition: It interferes with the replication of DNA, preventing the proliferation of cancer cells.
Apoptosis Induction: It triggers programmed cell death, leading to the elimination of cancer cells
相似化合物的比较
Pseudouridine: A common modified nucleotide found in RNA.
N1-Methylpseudouridine: A methylated derivative of pseudouridine used in RNA therapy and vaccine development
Uniqueness: 1,3-Dimethyl pseudouridine is unique due to its specific structure and the presence of two methyl groups, which may enhance its stability and efficacy in certain applications compared to its analogues .
属性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7?,8+,9+/m1/s1 |
InChI 键 |
UWLSSKRAONJGQX-FAZFRDGJSA-N |
手性 SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


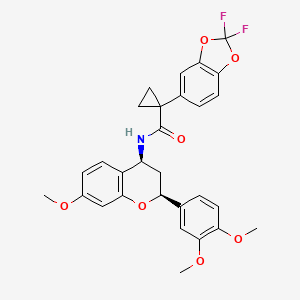
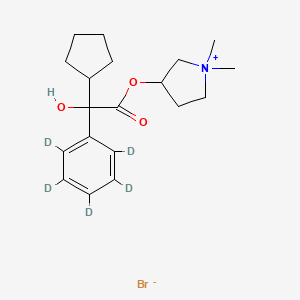
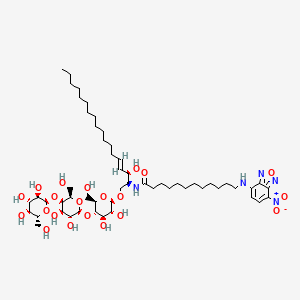
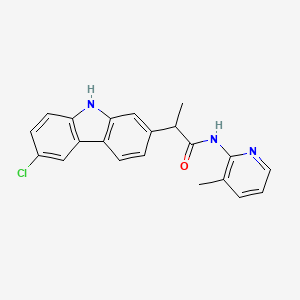
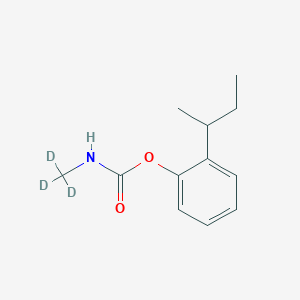
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
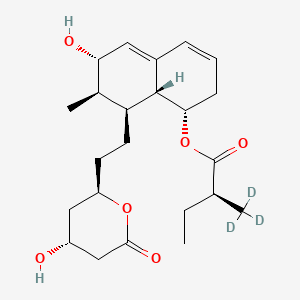
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

